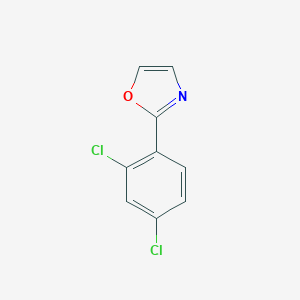

2-(2,4-Dichlorophenyl)oxazole

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHOOKZYOXJCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597179 | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-71-5 | |

| Record name | 2-(2,4-Dichlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-(2,4-Dichlorophenyl)oxazole (CAS: 1242336-71-5)

Notice: Publicly available scientific data regarding the biological activity, experimental protocols, and specific signaling pathways for 2-(2,4-Dichlorophenyl)oxazole is limited. This document summarizes the available chemical information and provides a general overview based on the properties of the oxazole scaffold and related dichlorophenyl compounds. The content herein is intended for informational purposes and to guide future research.

Core Compound Information

This compound is a heterocyclic organic compound. The structure consists of an oxazole ring substituted at the 2-position with a 2,4-dichlorophenyl group.

| Property | Value | Source |

| CAS Number | 1242336-71-5 | [][2][3] |

| Molecular Formula | C9H5Cl2NO | [2][3] |

| Molecular Weight | 214.05 g/mol | [2] |

| Synonyms | 2-(2,4-Dichlorophenyl)-1,3-oxazole | [2][3] |

| Purity | Typically offered at >95% | [] |

| Appearance | Varies; may be a clear solution or solid | [2] |

Potential Areas of Research and Biological Activity (Inferred)

While no specific biological activity has been reported for this compound, the core chemical scaffolds—oxazole and dichlorophenyl groups—are present in numerous biologically active molecules. This suggests potential, yet unproven, areas of investigation.

-

Antimicrobial and Antifungal Activity: The oxazole ring is a core component of several natural products with antibacterial and antifungal properties.[4]

-

Anticancer Activity: Various synthetic oxazole derivatives have demonstrated cytotoxic activity against cancer cell lines.[5]

-

Anti-inflammatory and Analgesic Properties: The 1,2,4-oxadiazole scaffold, a related heterocycle, is found in compounds with anti-inflammatory and analgesic effects.[5]

-

Neurological Activity: The dichlorophenyl moiety is present in compounds that interact with the central nervous system, such as the cannabinoid receptor antagonist SR141716A (a pyrazole, not an oxazole).[6] It is also found in anticonvulsant drug candidates.[7]

It is critical to note that these are speculative areas of interest based on chemical similarity, and no direct evidence supports these activities for this compound.

Experimental Protocols

Due to the absence of published research, no established experimental protocols for the use of this compound in biological assays are available. Researchers would need to develop and validate their own protocols based on the intended application.

A generalized workflow for initial screening of this compound is proposed below.

Caption: Generalized workflow for the initial biological screening of a novel chemical entity.

Potential Signaling Pathway Interactions (Hypothetical)

Given the lack of data, any discussion of signaling pathway involvement is purely hypothetical. Based on the activities of structurally related compounds, one could speculate on potential interactions. For example, if the compound were to exhibit anticonvulsant properties like other dichlorophenyl-containing molecules, a possible (though unproven) mechanism could involve the modulation of voltage-gated ion channels.

Caption: Hypothetical mechanism of action for anticonvulsant activity via ion channel modulation.

Synthesis

While specific, detailed synthesis protocols are proprietary to chemical suppliers, the formation of a 2-aryloxazole can generally be achieved through several established synthetic routes, such as the Robinson-Gabriel synthesis (cyclodehydration of an α-acylaminoketone) or the Van Leusen reaction (reaction of an aldehyde with tosylmethyl isocyanide). The starting materials would likely be 2,4-dichlorobenzaldehyde or a related derivative.

Conclusion

This compound (CAS 1242336-71-5) is a commercially available chemical compound with limited to no publicly available data on its biological effects. Its chemical structure suggests potential for a range of bioactivities, but this remains to be experimentally verified. This guide serves as a foundational document based on available chemical data and inferences from related compounds, highlighting the need for primary research to elucidate the pharmacological profile of this molecule. Researchers are encouraged to undertake systematic screening to uncover its potential therapeutic applications.

References

- 2. This compound, CasNo.1242336-71-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. This compound | 1242336-71-5 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate [medsci.org]

Physicochemical Properties of 2-(2,4-Dichlorophenyl)oxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-(2,4-Dichlorophenyl)oxazole. Due to the limited availability of direct experimental data for this specific molecule, this document combines computed data for a closely related analogue, 2-(2,4-Dichlorophenyl)-1,3-oxazole-4-carbonitrile, with established experimental protocols for the determination of key physicochemical parameters. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar oxazole derivatives.

Core Physicochemical Data

| Property | Computed Value for 2-(2,4-Dichlorophenyl)-1,3-oxazole-4-carbonitrile | Reference |

| Molecular Weight | 239.05 g/mol | [1] |

| XLogP3-AA (logP) | 3.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| Exact Mass | 237.9700681 Da | [1] |

Experimental Protocols

This section outlines standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating bath fluid (for Thiele tube, e.g., mineral oil or silicone oil)

Procedure (using Mel-Temp apparatus):

-

Finely powder a small sample of the crystalline compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the Mel-Temp apparatus.

-

Set the heating rate to increase slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method: This is the traditional and most widely recognized method for the experimental determination of logP.

Materials:

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

-

Prepare a stock solution of the compound in either water or 1-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both 1-octanol and water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect samples from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Synthesis of this compound

A plausible synthetic route for this compound is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Experimental Workflow: Van Leusen Oxazole Synthesis

Caption: General workflow for the synthesis of this compound via the Van Leusen reaction.

Synthetic Protocol

Materials:

-

2,4-Dichlorobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,4-dichlorobenzaldehyde (1.0 mmol) in methanol or DMF (10 mL), add tosylmethyl isocyanide (1.1 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Logical Relationships in Physicochemical Property Determination

The determination of physicochemical properties often follows a logical workflow, starting from the purified compound.

References

In-Depth Technical Guide: 2-(2,4-Dichlorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(2,4-Dichlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic protocols, presents key quantitative data, and outlines a general workflow for its preparation and characterization.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a central oxazole ring substituted at the 2-position with a 2,4-dichlorophenyl group. The oxazole moiety, a five-membered ring containing one oxygen and one nitrogen atom, is a common scaffold in many biologically active compounds.

The key structural and chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(2,4-Dichlorophenyl)-1,3-oxazole |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NC=CO2 |

| CAS Number | 1242336-71-5 |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

The synthesis of 2-substituted oxazoles is well-established in organic chemistry. Among the various methods, the Van Leusen oxazole synthesis stands out as a particularly efficient and versatile route for preparing 2-aryl-oxazoles from aromatic aldehydes.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct method for the formation of the oxazole ring by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4] The synthesis of this compound proceeds via the reaction of 2,4-dichlorobenzaldehyde with TosMIC in the presence of a base, typically potassium carbonate, in an alcoholic solvent like methanol.[5]

The general mechanism involves the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde's carbonyl carbon. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final aromatic oxazole product.[2]

Alternative Synthesis Routes

While the Van Leusen synthesis is highly effective, other classical methods for oxazole formation could be adapted for this target molecule. These include:

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone precursor. For the target molecule, this would require the synthesis of N-(2-oxo-2-phenylethyl)-2,4-dichlorobenzamide, which could be prepared from 2,4-dichlorobenzoyl chloride and 2-aminoacetophenone.

-

Reaction of α-haloketones with amides: This approach would involve reacting an appropriate α-haloketone with 2,4-dichlorobenzamide.

These methods, while viable, often require more steps or harsher conditions compared to the Van Leusen synthesis.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the well-established Van Leusen oxazole synthesis methodology.[5]

Reaction Scheme:

2,4-Dichlorobenzaldehyde + Tosylmethyl isocyanide (TosMIC) --(K₂CO₃, Methanol, Reflux)--> this compound

Materials:

-

2,4-Dichlorobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add anhydrous methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers in a separatory funnel, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques. The expected data is summarized below.

| Data Type | Expected Value / Characteristics |

| Yield | 70-85% (Typical for Van Leusen synthesis with aromatic aldehydes) |

| Physical Appearance | White to off-white solid |

| Melting Point (°C) | Not explicitly reported, but expected to be in the range of similar 2-aryl-oxazoles. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (m, 1H, Ar-H), ~7.6 (s, 1H, oxazole H5), ~7.3-7.5 (m, 3H, Ar-H and oxazole H4). Note: Predicted shifts based on analogous structures. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~161 (C=N, oxazole C2), ~150-155 (oxazole C5), ~125-140 (Ar-C and oxazole C4). Note: Predicted shifts based on analogous structures. |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₆Cl₂NO⁺: 213.98; found: 213.98. |

Table 2: Expected Quantitative and Characterization Data for this compound.

Synthesis and Characterization Workflow

The overall process for producing and verifying this compound can be visualized as a logical workflow, from starting materials to the final, purified compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-Depth Technical Guide on the Biological Activity of 2-(2,4-Dichlorophenyl)oxazole and Its Structural Analogs

The oxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The inclusion of a dichlorophenyl group can significantly influence the biological profile of a molecule.[3] This guide summarizes the known biological activities of these related compounds, provides detailed experimental protocols for relevant assays, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various oxazole and other heterocyclic derivatives containing a dichlorophenyl moiety, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Dichlorophenyl-Substituted Heterocycles

| Compound/Derivative | Dichlorophenyl Pattern | Cell Line | Activity | IC50 Value | Reference |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 3,4-dichloro | MAO-B (human) | Inhibition | 0.036 µM | [4] |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 3,4-dichloro | MAO-A (human) | Inhibition | 150 µM | [4] |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | 4-chloro (on sulfonylphenyl) | SNB-75 (CNS Cancer) | Cytostatic | - | [5] |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | 4-chloro (on sulfonylphenyl) | SF-539 (CNS Cancer) | Cytostatic | - | [5] |

| 3,4-diaryl-1,2,4-oxadiazolidin-5-one analog | Not specified | MCF-7 (Breast Cancer) | Cytotoxicity | 15.63 µM | [6] |

Table 2: Antimicrobial Activity of Dichlorophenyl-Substituted Heterocycles

| Compound/Derivative | Dichlorophenyl Pattern | Target Organism | Activity | Result | Reference |

| 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative (X7) | 2,4-dichloro | Xanthomonas oryzae pv. oryzae | Inhibition | EC50: 27.47 µg/mL | [7] |

| 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO) | 2,4-dichloro | House flies, flies, leaf rollers | Insecticidal | Strong activity | [8] |

| 1,2,4-Triazole Schiff Base Derivative | 2,4-dichloro | M. gypseum | Antifungal | Superior to Ketoconazole | [3] |

| 1,2,4-Triazole Thiol Derivative | 2,4-dichloro | E. coli | Antibacterial | Zone of Inhibition: 18 mm | [3] |

| 1,2,4-Triazole Thiol Derivative | 2,4-dichloro | S. aureus | Antibacterial | Zone of Inhibition: 20 mm | [3] |

| Triazolo-Thiadiazole Derivative | 2,4-dichloro | S. aureus | Antibacterial | MIC: 100 µg/mL | [3] |

| 4-[2′-(3,4-dichlorobenzylidene)hydrazinosulphonyl]thiophene-2-carboxylic acid | 3,4-dichloro | Various fungi | Antifungal | High activity | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are protocols for key experiments typically employed in the evaluation of novel chemical entities.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[10]

1. Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[11][12]

1. Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

2. Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only). Also, include wells with a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The biological activity of oxazole derivatives, particularly their anticancer effects, is often attributed to the modulation of specific signaling pathways.[13][14]

Generalized Anticancer Signaling Pathway

Many oxazole derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor growth and proliferation.[15][16] The diagram below illustrates a generalized signaling pathway that can be targeted by such compounds.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound for anticancer activity.[17][18]

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The antifungal activity of some sulphonyl derivatives of isoxazole, pyrazole, thiazole and thiophene | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. cbijournal.com [cbijournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. noblelifesci.com [noblelifesci.com]

- 18. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-(2,4-Dichlorophenyl)oxazole and its Analogs: A Technical Overview

Disclaimer: This technical guide consolidates available research on the therapeutic potential of dichlorophenyl-substituted oxazole derivatives. Direct experimental data, including quantitative biological activity and detailed protocols specifically for 2-(2,4-Dichlorophenyl)oxazole, is limited in the public domain. The information presented herein is largely based on studies of structurally related analogs and the broader class of oxazole compounds. This guide is intended for researchers, scientists, and drug development professionals to highlight potential areas of investigation.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The incorporation of a dichlorophenyl moiety can significantly influence the biological properties of the parent oxazole ring, enhancing its potential as a therapeutic agent. This document provides a technical overview of the potential applications of this compound and its close structural analogs, focusing on anticancer and neuroprotective activities.

Potential Therapeutic Targets and Applications

Based on studies of related compounds, dichlorophenyl oxazole derivatives have shown promise in several therapeutic areas:

-

Anticancer Activity: Analogs of this compound have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action for oxazole-based anticancer agents are diverse and include the inhibition of key cellular targets involved in cancer progression.

-

Neuroprotective Activity: Certain dichlorophenyl oxadiazole derivatives have exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease.

Quantitative Biological Data of Structural Analogs

The following tables summarize the quantitative biological data available for close structural analogs of this compound.

Table 1: Anticancer Activity of 2-(2-(2,4-Dichlorophenyl)-5-methyloxazol-4-yl)pyrazine

| Compound | Cell Line | IC50 (µg/mL) |

| 2-(2-(2,4-Dichlorophenyl)-5-methyloxazol-4-yl)pyrazine | A431 (Epidermoid Carcinoma) | 2.0 |

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by a Dichlorophenyl Oxadiazole Analog

| Compound | Target | IC50 (µM) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 |

Experimental Protocols for Analog Synthesis and Evaluation

General Synthesis of 2,5-Disubstituted Oxazoles (Robinson-Gabriel Synthesis)

A common method for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Protocol:

-

An α-acylamino ketone is heated in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide.

-

The reaction mixture is heated, often to temperatures above 100°C, for several hours.

-

Upon completion, the reaction is quenched by pouring it into ice-water.

-

The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The final product is purified by recrystallization or column chromatography.

Synthesis of 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole

Protocol:

-

A solution of 2,4-dichloro-N'-hydroxy-benzamidine (1 g, 0.0042 mol) and benzoyl chloride (0.65 g, 0.004 mol) in pyridine (30 ml) is prepared.

-

The reaction mixture is heated at 114°C for 1.5 hours.

-

The solvent is removed under vacuum.

-

The crude product is purified by column chromatography.

-

The final solid product is recrystallized from dichloromethane.

In Vitro Anticancer Activity Assay (MTT Assay)

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Monoamine Oxidase (MAO) Inhibition Assay

Protocol:

-

Recombinant human MAO-A or MAO-B enzymes are used.

-

The assay is typically performed in a multi-well plate format.

-

The test compound at various concentrations is pre-incubated with the enzyme in a suitable buffer.

-

A substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red) are added to initiate the reaction.

-

The production of a fluorescent product is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined.

-

IC50 values are calculated from the dose-response curves.

Visualizations of Signaling Pathways and Workflows

Potential Anticancer Mechanisms of Oxazole Derivatives

Oxazole derivatives have been reported to exert their anticancer effects through various signaling pathways. The following diagram illustrates some of the key molecular targets.

Caption: Potential molecular targets of dichlorophenyl oxazole derivatives in cancer cells.

General Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel oxazole derivatives.

Caption: General workflow for the synthesis and screening of oxazole derivatives.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently sparse, the broader class of dichlorophenyl-substituted oxazoles and related heterocycles demonstrates significant potential, particularly in oncology and neuropharmacology. The data from structural analogs suggest that this scaffold is a promising starting point for the development of novel therapeutic agents.

Future research should focus on the targeted synthesis of this compound and a systematic evaluation of its biological activities. Elucidating its specific molecular targets and mechanisms of action will be crucial for its potential translation into a clinical candidate. Structure-activity relationship (SAR) studies on a library of related derivatives will further guide the optimization of this promising chemical scaffold.

Unraveling the Therapeutic Potential of 2-(2,4-Dichlorophenyl)oxazole: A Mechanistic Overview

While a specific, detailed mechanism of action for 2-(2,4-Dichlorophenyl)oxazole is not extensively documented in publicly available research, the broader class of oxazole and, more specifically, 2,4-disubstituted oxazole derivatives has been the subject of significant investigation, revealing a diverse range of biological activities. This guide synthesizes the current understanding of the potential mechanisms through which compounds structurally related to this compound may exert their therapeutic effects, drawing from studies on analogous molecules.

The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] The introduction of a 2,4-dichlorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Research into similarly substituted heterocyclic compounds suggests several potential mechanisms of action, primarily in the realms of oncology and inflammatory diseases.

Potential Molecular Targets and Signaling Pathways

Based on studies of structurally related oxazole and 1,2,4-oxadiazole derivatives, the following potential mechanisms of action for this compound can be hypothesized:

-

Antiproliferative Activity: Several studies have highlighted the anticancer properties of compounds containing the 2,4-dichlorophenyl-oxazole motif. The proposed mechanisms often involve the disruption of cellular processes critical for cancer cell growth and survival. For instance, some 2-methyl-4,5-disubstituted oxazoles have been shown to inhibit tubulin polymerization, a key process in cell division.[2] Other related compounds have demonstrated cytotoxic effects against various cancer cell lines, although the precise molecular targets were not always elucidated.[3]

-

Anti-inflammatory Effects: The 2,4-dichlorophenyl-oxazole core may also be implicated in the modulation of inflammatory pathways. Research on 2,4,5-trisubstituted oxazole derivatives has pointed towards the inhibition of aquaporin-4 (AQP4), a water channel protein involved in cellular volume regulation and implicated in inflammatory processes in the lungs.[4] Additionally, some oxazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

-

Enzyme Inhibition: A notable mechanism of action for a related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, is the inhibition of monoamine oxidase B (MAO-B).[5] This enzyme is a target for the treatment of neurodegenerative diseases like Parkinson's disease. While the core structure is a 1,2,4-oxadiazole, this finding suggests that the dichlorophenyl moiety can contribute to potent and selective enzyme inhibition.

Quantitative Data on Related Compounds

To provide a comparative perspective, the following table summarizes quantitative data from studies on various oxazole and oxadiazole derivatives. It is crucial to note that these data are for structurally related, but not identical, compounds to this compound.

| Compound Class | Target/Assay | Quantitative Data (IC₅₀/Ki) | Reference |

| 2-Methyl-4,5-disubstituted oxazoles | Tubulin Polymerization Inhibition | IC₅₀ values in the nanomolar range | [2] |

| 2,4,5-Trisubstituted oxazoles | Aquaporin-4 Inhibition | Binding energies from -6.1 to -7.3 kcal/mol | [4] |

| 3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole derivative | MAO-B Inhibition | IC₅₀ = 0.036 µM | [5] |

Experimental Protocols for Investigating Mechanism of Action

For researchers aiming to elucidate the specific mechanism of action of this compound, a series of key experiments would be essential. The following outlines general methodologies that could be adapted.

In Vitro Antiproliferative Assays

-

Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

Tubulin Polymerization Assay

-

Objective: To assess the compound's ability to interfere with microtubule formation.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add this compound at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Compare the polymerization curves of treated samples to a positive control (e.g., colchicine) and a negative control (vehicle).

-

Enzyme Inhibition Assays (e.g., MAO-B)

-

Objective: To determine if the compound inhibits the activity of a specific enzyme.

-

Methodology (Amplex Red Assay for MAO-B):

-

Use recombinant human MAO-B enzyme.

-

In a 96-well plate, combine the enzyme, a suitable substrate (e.g., benzylamine), and Amplex Red reagent in a reaction buffer.

-

Add this compound at various concentrations.

-

Incubate the reaction mixture at 37°C.

-

The enzymatic reaction will produce hydrogen peroxide, which reacts with Amplex Red in the presence of horseradish peroxidase to generate the fluorescent product, resorufin.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Visualizing Potential Pathways and Workflows

To conceptualize the potential mechanisms and experimental approaches, the following diagrams are provided.

Figure 1. Potential antiproliferative signaling pathway.

Figure 2. General experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Obscure Building Block: A Technical Guide to 2-(2,4-Dichlorophenyl)oxazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Dichlorophenyl)oxazole is a halogenated aromatic heterocyclic compound. While its specific historical discovery and development are not extensively documented in publicly available literature, its chemical structure suggests its primary role as a synthetic intermediate in the broader fields of medicinal chemistry and materials science. The presence of the 2,4-dichlorophenyl moiety is common in a variety of biologically active molecules, including antifungal agents and insecticides. The oxazole ring itself is a well-established pharmacophore known for a wide range of biological activities. This guide provides a comprehensive overview of the available technical data for this compound, including its properties, general synthesis strategies, and potential, though not yet fully explored, applications based on the activities of structurally related compounds.

Introduction

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1242336-71-5 | [4] |

| Molecular Formula | C₉H₅Cl₂NO | [4] |

| Molecular Weight | 214.05 g/mol | [4] |

| Appearance | Not specified (likely a solid) | |

| Purity | Typically available in high purity for research | [4] |

| Storage | Keep in a dry and cool condition | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature, its synthesis can be inferred from well-established methods for the formation of 2-aryloxazoles. The most common and versatile methods include the Robinson-Gabriel synthesis and related cyclodehydration reactions[1][5].

General Synthesis Pathway: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, the logical precursors would be N-(2-oxoethyl)-2,4-dichlorobenzamide.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound via a modified Robinson-Gabriel approach.

Detailed Protocol (Hypothetical):

-

Acylation: 2,4-Dichlorobenzoyl chloride is reacted with aminoacetaldehyde dimethyl acetal in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to yield N-(2,2-dimethoxyethyl)-2,4-dichlorobenzamide.

-

Hydrolysis: The resulting acetal is carefully hydrolyzed under acidic conditions (e.g., dilute hydrochloric acid) to afford the intermediate α-acylamino aldehyde, N-(2-oxoethyl)-2,4-dichlorobenzamide.

-

Cyclodehydration: The α-acylamino aldehyde is then treated with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, with gentle heating to induce cyclization and dehydration to form the final product, this compound.

-

Purification: The crude product is purified by standard methods such as recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity of this compound is not available in the reviewed literature. However, the activities of structurally similar compounds suggest potential areas of investigation. For instance, various oxazole derivatives are known to possess antimicrobial and anticancer properties[2][3]. The 2,4-dichlorophenyl moiety is a key feature in some antifungal agents.

Hypothetical Screening Workflow:

If this compound were to be screened for biological activity, a typical workflow would involve a series of in vitro and in vivo assays.

Caption: A generalized workflow for the screening and development of a novel chemical entity like this compound.

Structurally Related Compounds and Their Applications

While the history of this compound itself is sparse, several related compounds with the 2,4-dichlorophenyl moiety have been developed for specific applications. Understanding these provides context for the potential utility of this chemical scaffold.

| Related Compound | Application/Activity | Reference |

| cis-2-(2,4-dichlorophenyl)-2-([4][6][7]-triazole-1-methyl)-[6][8]dioxolane-4-methyl methanesulfonate | Intermediate for antifungal drugs | [6] |

| 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole | Insecticide | [9] |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Precursor for antifungal drug synthesis | [10] |

| Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate | Research chemical | [11] |

Conclusion

This compound remains a relatively uncharacterized compound in the scientific literature. Its primary identity is that of a chemical intermediate, a building block for the synthesis of more complex molecules. The combination of the biologically significant oxazole ring and the pharmacologically relevant 2,4-dichlorophenyl group suggests that derivatives of this compound could hold potential for applications in drug discovery and agrochemicals. Further research is warranted to synthesize and screen this compound and its analogs to fully elucidate their chemical and biological properties. This guide serves as a foundational document, summarizing the currently available technical information and providing a framework for future investigation.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iajps.com [iajps.com]

- 4. This compound, CasNo.1242336-71-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 6. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

- 7. 46047-24-9|2-(4-Chlorophenyl)oxazole|BLD Pharm [bldpharm.com]

- 8. US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 11. scbt.com [scbt.com]

Spectroscopic Profile of 2-(2,4-Dichlorophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2,4-Dichlorophenyl)oxazole. Due to the limited availability of published, specific raw data for this exact molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical reference for the synthesis and characterization of this and related oxazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of dichlorophenyl-substituted heterocyclic compounds and known spectral data for the oxazole ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxazole H-4 | 7.2 - 7.4 | Singlet | N/A |

| Oxazole H-5 | 7.8 - 8.0 | Singlet | N/A |

| Phenyl H-3' | 7.6 - 7.7 | Doublet | ~2.0 |

| Phenyl H-5' | 7.4 - 7.5 | Doublet of Doublets | ~8.5, 2.0 |

| Phenyl H-6' | 8.0 - 8.2 | Doublet | ~8.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Oxazole C-2 | 160 - 162 |

| Oxazole C-4 | 125 - 127 |

| Oxazole C-5 | 138 - 140 |

| Phenyl C-1' | 128 - 130 |

| Phenyl C-2' | 133 - 135 |

| Phenyl C-3' | 131 - 133 |

| Phenyl C-4' | 136 - 138 |

| Phenyl C-5' | 127 - 129 |

| Phenyl C-6' | 130 - 132 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (Aromatic) | 3100 - 3000 | Medium |

| C=N stretching (Oxazole) | 1650 - 1630 | Medium to Strong |

| C=C stretching (Aromatic & Oxazole) | 1600 - 1450 | Medium to Strong |

| C-O-C stretching (Oxazole) | 1150 - 1050 | Strong |

| C-Cl stretching | 850 - 750 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 213/215/217 | Molecular ion with isotopic pattern for two chlorine atoms. |

| [M-CO]⁺ | 185/187/189 | Loss of carbon monoxide from the oxazole ring. |

| [C₇H₃Cl₂]⁺ | 159/161 | Fragment corresponding to the dichlorophenyl moiety. |

| [C₈H₄ClNO]⁺ | 165/167 | Fragmentation of the oxazole and dichlorophenyl rings. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample scan.

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C-H aromatic, C=N, C=C, C-O-C, C-Cl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for EI-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS).

EI-MS Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The isotopic pattern of this peak should correspond to a molecule containing two chlorine atoms.

-

Analyze the major fragment ions and propose fragmentation pathways. This can involve the loss of small neutral molecules (e.g., CO) or the cleavage of the molecule into stable fragments.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Navigating the Physicochemical Landscape of 2-(2,4-Dichlorophenyl)oxazole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 2-(2,4-Dichlorophenyl)oxazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties based on its structural characteristics and provides comprehensive, standardized protocols for its empirical determination.

Introduction to this compound

This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities. The presence of the dichlorophenyl group suggests that the molecule is likely to be hydrophobic and possess low aqueous solubility. A general understanding of its solubility and stability is crucial for its handling, formulation, and development in various research and pharmaceutical applications. Oxazole rings are generally aromatic and exhibit a degree of stability, though they can be susceptible to hydrolytic cleavage under certain pH and temperature conditions.[1]

Predicted Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for this compound can be anticipated. These values are predictive and should be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

| XlogP | ~3.5 - 4.0 (Indicating low aqueous solubility) |

| pKa (Conjugate Acid) | ~0.8 (Oxazoles are weakly basic)[2] |

Solubility Profile

The solubility of this compound is expected to be low in aqueous media due to the hydrophobic nature of the dichlorophenyl ring. Higher solubility is anticipated in organic solvents. The following table outlines the expected solubility profile in a range of common solvents.

| Solvent | Predicted Solubility at 25°C (mg/mL) |

| Water | < 0.1 |

| Phosphate Buffer (pH 7.4) | < 0.1 |

| Methanol | 1 - 10 |

| Ethanol | 1 - 10 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Dichloromethane (DCM) | > 50 |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The oxazole ring is generally stable but can undergo degradation under specific conditions.[3]

| Condition | Expected Stability | Potential Degradants |

| Hydrolytic Stability | ||

| Acidic (pH 1-3) | Potentially unstable; risk of hydrolytic ring-opening.[1] | 2,4-Dichlorobenzoic acid, amino-carbonyl compounds |

| Neutral (pH 6-8) | Generally stable. | - |

| Basic (pH 9-12) | Potentially unstable; risk of hydrolytic ring-opening. | 2,4-Dichlorobenzoic acid, amino-carbonyl compounds |

| Thermal Stability | Stable at ambient temperatures. Degradation may occur at elevated temperatures. | Thermal decomposition products. |

| Photostability | Potential for photodegradation upon exposure to UV or visible light, as recommended for testing by ICH guidelines.[4][5] | Photolytic degradation products. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Testing Protocol

This protocol outlines a general approach for assessing the hydrolytic, thermal, and photostability of this compound.

Materials:

-

Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).

-

Temperature-controlled incubator.

-

HPLC system.

Protocol:

-

Prepare test solutions by spiking the stock solution of the compound into the different pH buffers to a final concentration suitable for HPLC analysis.

-

Divide each solution into aliquots in sealed vials.

-

Store the vials at a constant temperature (e.g., 40 °C) for a defined period (e.g., 0, 24, 48, 72 hours, 1 week).

-

At each time point, withdraw a sample, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC.

-

Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

-

Calculate the degradation rate constant and half-life at each pH.

Materials:

-

This compound (solid or in solution).

-

Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[5]

-

Quartz cells or other UV-transparent containers.

-

Dark control samples wrapped in aluminum foil.

-

HPLC system.

Protocol:

-

Expose samples of the compound (as a solid or in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]

-

Place control samples, protected from light, in the same chamber to monitor for any changes not related to light exposure.

-

At appropriate time intervals, withdraw samples and their corresponding dark controls.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

Compare the chromatograms of the exposed samples to the dark controls to identify photodegradation products.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound and offers detailed experimental protocols for their precise determination. The provided methodologies are based on established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data essential for the advancement of research and development involving this compound. Researchers are encouraged to perform these experiments to obtain specific data for their particular applications.

References

- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. biobostonconsulting.com [biobostonconsulting.com]

- 5. database.ich.org [database.ich.org]

A Comprehensive Technical Review of 2-(2,4-Dichlorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)oxazole is a halogenated aromatic heterocyclic compound. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which is a common scaffold in many biologically active compounds. The presence of the 2,4-dichlorophenyl moiety can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities.

Synthesis and Characterization

The primary synthetic route to 2-aryl-oxazoles, such as this compound, is the Van Leusen reaction.[1][2][3] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

General Synthetic Pathway: Van Leusen Oxazole Synthesis

The synthesis of this compound can be achieved by reacting 2,4-dichlorobenzaldehyde with tosylmethyl isocyanide (TosMIC). The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates the tosyl group to yield the oxazole ring.[2]

Caption: Van Leusen synthesis of this compound.

Experimental Protocol: General Van Leusen Synthesis of 5-Alkyl-Oxazoles

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add methanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

To synthesize this compound, 2,4-dichlorobenzaldehyde would be used as the aldehyde starting material.

Spectroscopic Data

Specific spectroscopic data for this compound is not detailed in the currently available literature. However, for the related compound 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole , the following characterization was reported[5]:

-

Yield: 76%

-

Melting Point: 413-415 K

For the synthesis of 2,4-dichlorobenzaldoxime , a potential precursor or related compound, the following 1H NMR data is available[6]:

-

1H-NMR (400 MHz, CDCl3): δ 7.26 (ddd, J=0.6, 2.2 and 8.7 Hz, 1H), 7.42 (d, J=2.2 Hz, 1H), 7.56 (s, 1H), 7.79 (d, J=8.7 Hz, 1H), 8.49 (s, 1H).

Potential Biological Activities

While direct biological data for this compound is limited in the public domain, the broader class of dichlorophenyl-substituted heterocycles and oxazole derivatives has been extensively studied, revealing a range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 1,3,4-oxadiazole containing a 2,4-dichlorophenyl group have shown insecticidal activity.[7] The oxazole core is a known pharmacophore in various antimicrobial agents.[8] For instance, certain oxazole derivatives exhibit excellent antibacterial activity, with zones of inhibition comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Related Oxazole Derivatives

| Compound Class | Test Organism | Activity Metric | Result | Reference |

| Amine linked bis-oxazoles | Staphylococcus aureus | Zone of Inhibition | 21 mm at 100mg/well | |

| Amine linked bis-oxazoles | Klebsiella pneumoniae | Zone of Inhibition | 22 mm at 100mg/well |

Anticancer Activity

Numerous studies have highlighted the potential of oxazole derivatives as anticancer agents.[9] For example, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have demonstrated significant cytotoxicity against human prostate cancer cell lines.[10] Specifically, a meta-substituted chloro-phenyl derivative showed an IC50 of 0.03 µM on LNCaP cells.[10]

Furthermore, a study on [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole derivatives reported cytotoxicity against a panel of 59 cancer cell lines.[11] The compound 2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol (5e) showed promising activity, with a mean growth percent of 46.12, comparable to 5-fluorouracil.[11]

Table 2: Cytotoxicity Data for a Related Dichlorophenoxy-Oxadiazole Derivative (Compound 5e) [11]

| Cancer Cell Line Panel | Average Growth Percent Inhibition (%) |

| Leukemia | >68% |

| Non-Small Cell Lung Cancer | >68% |

| CNS Cancer | >68% |

| Ovarian Cancer | >68% |

Experimental Protocol: Cytotoxicity Assay (General)

The following is a general protocol for evaluating the cytotoxicity of compounds against cancer cell lines, as described by the National Cancer Institute (NCI) protocol mentioned in the literature[11]:

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Compound Addition: After a 24-hour incubation period, the test compound is added at a single concentration (e.g., 10 µM).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay: For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid. Sulforhodamine B (SRB) is used to stain the cells. The absorbance is read on an automated plate reader. For suspension cells, a tetrazolium salt-based assay (e.g., MTS) is used.

-

Data Analysis: The percentage of growth inhibition is calculated relative to control wells.

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

This compound is a readily synthesizable compound, likely via the Van Leusen reaction. While specific biological and detailed characterization data for this exact molecule are not extensively published, the broader families of oxazole and dichlorophenyl-substituted heterocyclic compounds demonstrate significant potential as antimicrobial and anticancer agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The synthetic accessibility and the known bioactivity of related structures make it an interesting candidate for further research and development in medicinal chemistry.

References

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. cbijournal.com [cbijournal.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2,4-Dichlorophenyl)oxazole from 2,4-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2,4-dichlorophenyl)oxazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the acylation of 2,4-dichloroaniline with chloroacetyl chloride to yield the intermediate, N-(2,4-dichlorophenyl)-2-chloroacetamide. Subsequent intramolecular cyclization of this intermediate furnishes the target oxazole. This protocol offers a clear and reproducible methodology for obtaining this key heterocyclic scaffold.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules due to their ability to engage in various biological interactions. The 2-aryloxazole motif, in particular, is a key pharmacophore in numerous therapeutic agents. The synthesis of this compound provides a versatile intermediate for the development of novel compounds with potential applications in diverse areas of drug discovery. The dichlorophenyl moiety offers sites for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Overall Reaction Scheme

The synthesis of this compound from 2,4-dichloroaniline proceeds via a two-step reaction sequence:

-

Acylation: Reaction of 2,4-dichloroaniline with chloroacetyl chloride in the presence of a base to form N-(2,4-dichlorophenyl)-2-chloroacetamide.

-

Cyclization: Intramolecular cyclization and dehydration of the chloroacetamide intermediate to yield this compound.

Figure 1: Overall reaction scheme.

Experimental Protocols

Step 1: Synthesis of N-(2,4-Dichlorophenyl)-2-chloroacetamide

This protocol is adapted from a general procedure for the amidation of aromatic amines with chloroacetyl chloride.[1][2]

Materials:

-

2,4-Dichloroaniline

-

Chloroacetyl chloride

-

Triethylamine (Et3N) or other suitable base

-

Acetone or other suitable aprotic solvent

-

Standard laboratory glassware and work-up equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloroaniline (1.0 eq) in acetone.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the crude N-(2,4-dichlorophenyl)-2-chloroacetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol is based on the principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino carbonyl compound.[3][4] In this case, the N-(2,4-dichlorophenyl)-2-chloroacetamide intermediate undergoes cyclization.

Materials:

-

N-(2,4-Dichlorophenyl)-2-chloroacetamide

-

Phosphorus oxychloride (POCl3) or another suitable dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

-

Toluene or other suitable high-boiling point solvent

-

Standard laboratory glassware for reactions under reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(2,4-dichlorophenyl)-2-chloroacetamide (1.0 eq) in toluene.

-

Carefully add phosphorus oxychloride (2.0-3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |